

chemical properties of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

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Compound of Interest

Compound Name: 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde**

Abstract

4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, also widely known as 4-hydroxy-3-formylcoumarin, is a pivotal heterocyclic aldehyde that serves as a versatile scaffold in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a coumarin core functionalized with both a reactive aldehyde and an acidic hydroxyl group, imparts a rich and diverse chemical reactivity. This guide provides a comprehensive examination of its chemical and physical properties, established synthesis protocols, and its extensive utility as a precursor for a wide array of more complex heterocyclic systems. We delve into the mechanistic underpinnings of its key reactions, including the Vilsmeier-Haack synthesis and Knoevenagel condensations, providing field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for the design and synthesis of novel therapeutic agents and functional materials.

Introduction and Nomenclature

The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold found in numerous natural products and synthetic molecules of significant biological importance. Within this class, **4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde** stands out as a particularly valuable synthetic

intermediate.[1] Its structure combines the characteristic lactone of the coumarin ring with two key functional groups at adjacent positions: a nucleophilic 4-hydroxyl group and an electrophilic 3-formyl (aldehyde) group. This arrangement facilitates a variety of cyclization and condensation reactions, making it a foundational building block for constructing fused heterocyclic systems.[2] Its derivatives have been investigated for a range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][3]

Compound Identification

For clarity and precision in research and documentation, the compound is identified by several systematic names and registry numbers.

Identifier	Value
Systematic IUPAC Name	4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Alternative Names	4-Hydroxy-3-formylcoumarin, 3-Formyl-4-hydroxycoumarin
CAS Number	51751-34-9[1][4][5]
Molecular Formula	C ₁₀ H ₆ O ₄ [1][5]
Molecular Weight	190.15 g/mol [1][4]
InChI Key	WNIIGYLAWCFYOW-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

Physicochemical Data

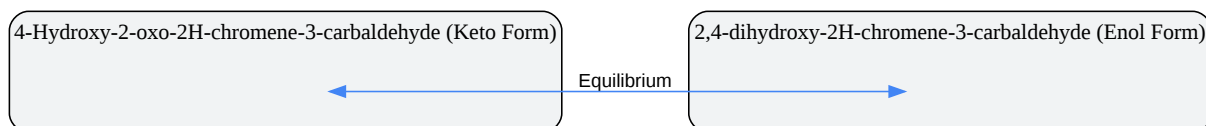
The physical properties of **4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde** are characteristic of a polar, aromatic organic solid.

Property	Value / Description
Appearance	Pale yellow to light brown solid[3]
Melting Point	138-140 °C[6]
Boiling Point (Predicted)	405.1 ± 45.0 °C[6]
Density (Predicted)	1.630 ± 0.06 g/cm ³ [6]
Acidity (pKa, Predicted)	4.50 ± 1.00[6]

The acidity of the 4-hydroxyl group is a defining feature, influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the delocalization of the resulting conjugate base. Studies on various hydroxycoumarins confirm that the position of the hydroxyl group dramatically impacts acidity due to effects of electron delocalization and solvent-solute interactions.[7][8]

Tautomerism

A critical aspect of the compound's structure and reactivity is its existence in multiple tautomeric forms. The predominant equilibrium is between the 4-hydroxy-coumarin form and the 2-hydroxy-chromone form. This keto-enol tautomerism influences which atoms act as nucleophiles or electrophiles in different chemical environments.[3]



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Caption: Keto-enol tautomerism of 4-hydroxy-3-formylcoumarin.

Spectroscopic Analysis

While specific spectra require empirical measurement, the expected spectroscopic signatures can be predicted from the molecular structure:

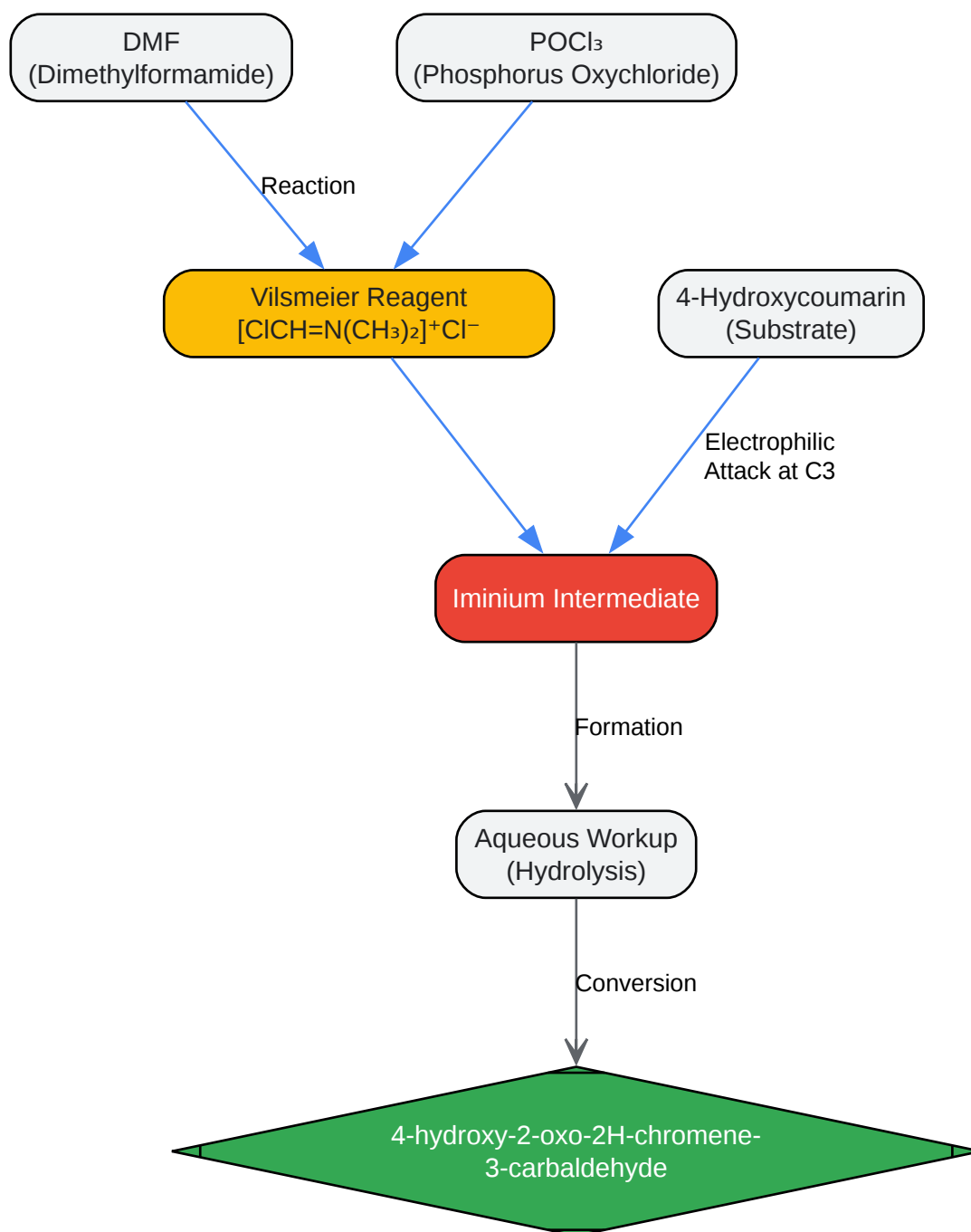
- ^1H NMR: Signals for the four aromatic protons on the benzene ring, a characteristic singlet for the aldehyde proton (δ 9.5-10.5 ppm), and a broad singlet for the enolic hydroxyl proton.
- ^{13}C NMR: Resonances for ten carbon atoms, including signals for the aldehyde carbonyl (δ ~190 ppm), the lactone carbonyl (δ ~160 ppm), and carbons of the aromatic and heterocyclic rings.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching (broad, ~3200 cm^{-1}), C=O stretching of the aldehyde (~1670 cm^{-1}), C=O stretching of the lactone (~1720 cm^{-1}), and C=C stretching of the aromatic ring (~1600 cm^{-1}).
- Mass Spectrometry: A molecular ion peak (M^+) corresponding to its molecular weight of 190.15 g/mol .

Synthesis Methodologies

The most prevalent and efficient synthesis of **4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde** is achieved through the formylation of the readily available 4-hydroxycoumarin.

Primary Route: Vilsmeier-Haack Formylation

This reaction is the cornerstone for producing the title compound.^{[2][9]} The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent, an electrophilic iminium species, to formylate an electron-rich aromatic ring.^{[10][11]} 4-hydroxycoumarin is an ideal substrate due to the high electron density at the C3 position, which is activated by the 4-hydroxyl group.



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Caption: Workflow for Vilsmeier-Haack synthesis of the title compound.

Experimental Protocol: Vilsmeier-Haack Formylation

- Rationale: This protocol is designed for robust and scalable synthesis. Phosphorus oxychloride (POCl₃) is used to activate N,N-dimethylformamide (DMF), creating the

electrophilic Vilsmeier reagent in situ. The reaction is performed under anhydrous conditions to prevent premature quenching of the reactive intermediates.

- Materials:
 - 4-Hydroxycoumarin (1.0 eq)
 - N,N-Dimethylformamide (DMF) (3.0 eq)
 - Phosphorus oxychloride (POCl_3) (2.0 eq)
 - Ice bath
 - Round-bottom flask with magnetic stirrer and reflux condenser
- Procedure:
 - In a round-bottom flask, cool DMF in an ice bath to 0 °C.
 - Slowly add POCl_3 dropwise to the cooled DMF with constant stirring. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow addition prevents a dangerous temperature spike.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
 - Add 4-hydroxycoumarin to the flask.
 - Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture and pour it carefully onto crushed ice. Trustworthiness: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and quenches any remaining reactive reagents.
 - The resulting solid precipitate is collected by vacuum filtration.
 - Wash the solid with cold water until the filtrate is neutral.

- Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure compound.

Alternative Route: Microwave-Assisted Synthesis

An alternative method utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid under microwave irradiation.^[4] This approach aligns with green chemistry principles by often reducing reaction times and solvent usage.

Experimental Protocol: Microwave-Assisted Synthesis^[4]

- Rationale: Microwave energy accelerates the reaction, providing a rapid synthesis route. Trifluoroacetic acid serves as both the solvent and catalyst.
- Materials:
 - 4-Hydroxycoumarin (1 mmol)
 - Hexamethylenetetramine (HMTA) (3 mmol)
 - Trifluoroacetic acid (10 mL)
 - Microwave reactor
- Procedure:
 - Dissolve 4-hydroxycoumarin and HMTA in trifluoroacetic acid in a microwave-safe vessel.
 - Subject the mixture to microwave irradiation at 800 W for 3 minutes with gentle stirring.
 - Monitor the reaction by TLC.
 - After completion, treat the mixture with a hot 50% v/v sulfuric acid solution and reflux for 30 minutes. Causality: This acidic workup hydrolyzes the intermediate to release the aldehyde.
 - Extract the product with ethyl acetate.

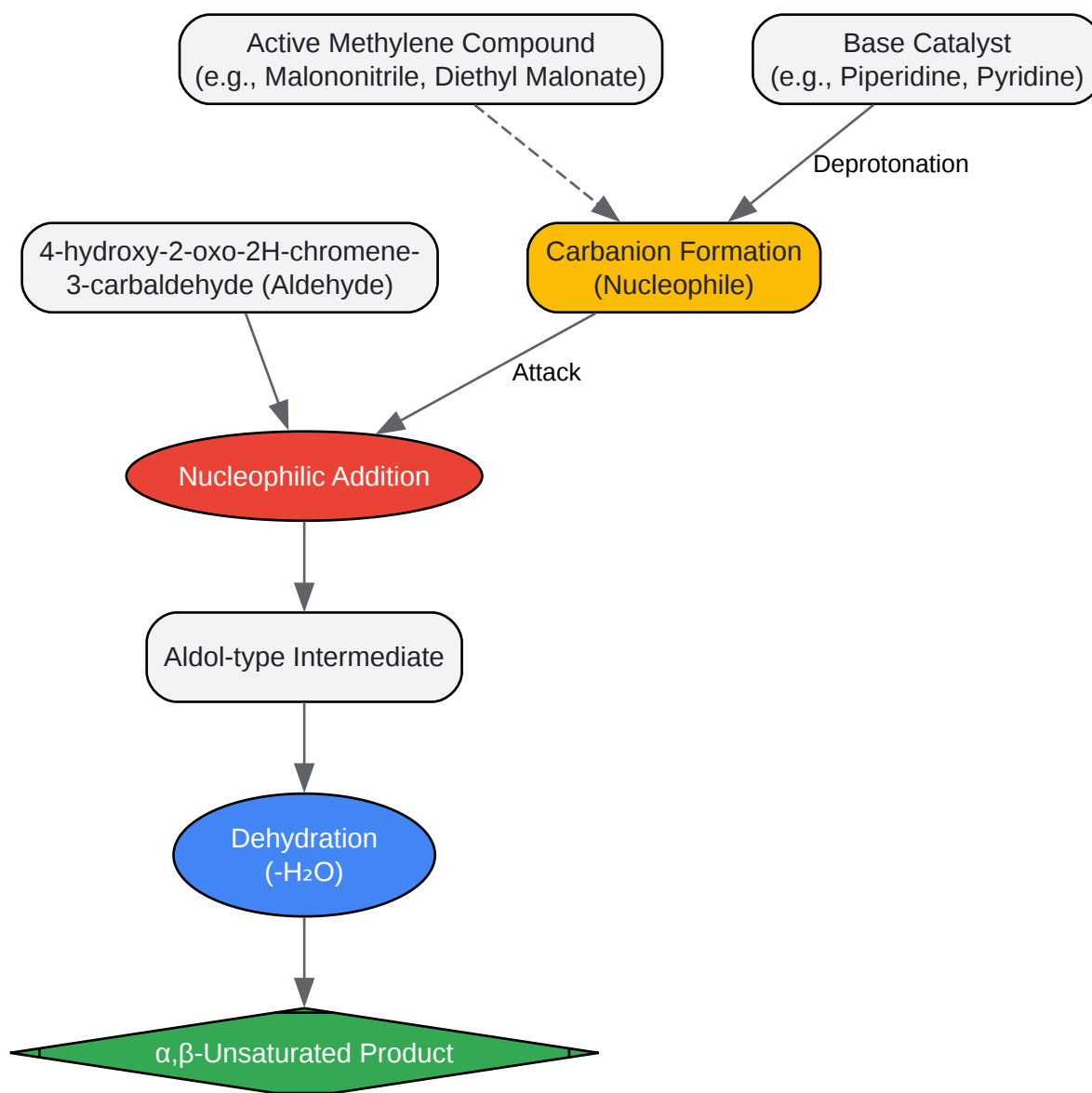
- Evaporate the solvent to yield the crude product, which can be purified by recrystallization.
[\[4\]](#)

Chemical Reactivity and Synthetic Utility

The dual functionality of **4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde** makes it an exceptionally versatile reagent. The aldehyde group is a prime site for condensation and derivatization, while the enolic hydroxyl group and the coumarin ring system allow for further structural elaboration.

Reactions at the Aldehyde Group: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of this molecule, involving the reaction of the aldehyde with an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.[\[12\]](#)[\[13\]](#)
This reaction is a powerful tool for C-C bond formation.[\[13\]](#)



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Caption: General mechanism of the Knoevenagel condensation.

General Protocol: Knoevenagel Condensation[14]

- Rationale: This protocol uses a catalytic amount of a weak base (like piperidine) to deprotonate the active methylene compound, generating a nucleophilic carbanion without causing self-condensation of the aldehyde.[12] Refluxing in a suitable solvent like ethanol drives the reaction to completion.
- Materials:

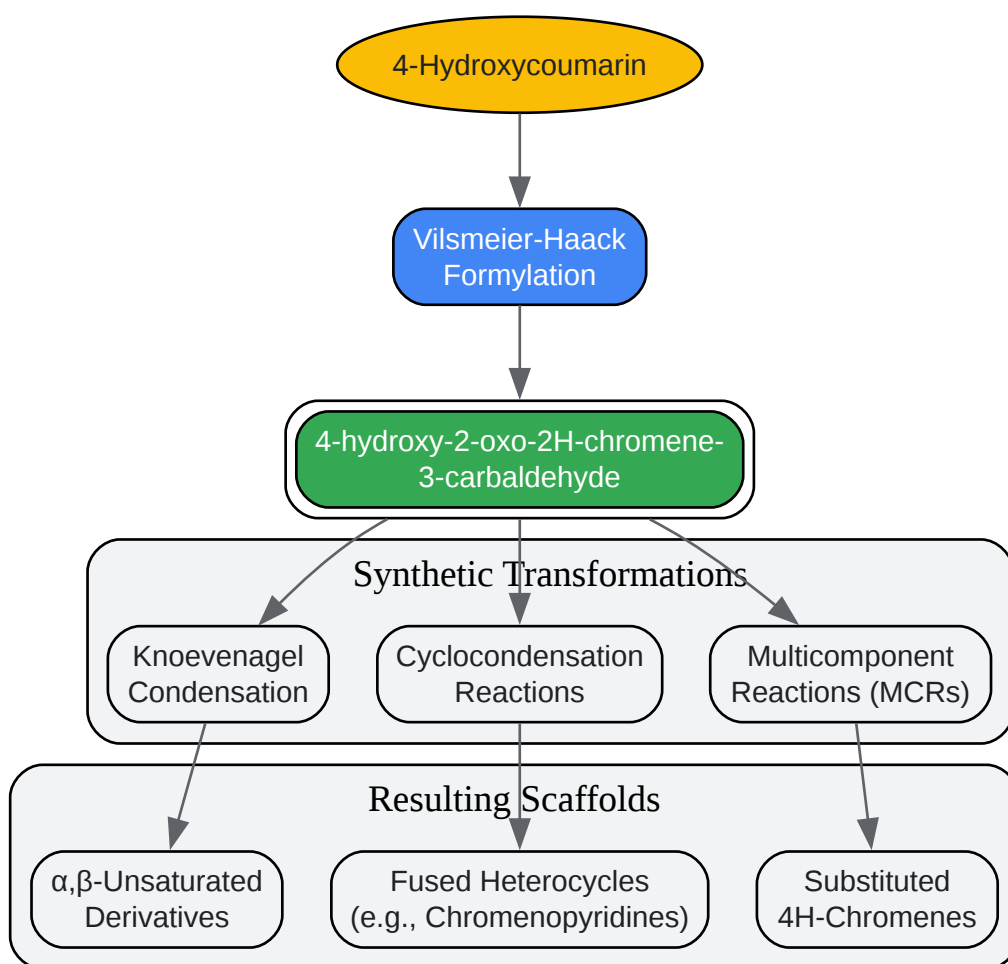
- **4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde** (1.0 eq)
- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 eq)
- Piperidine or Pyridine (catalytic amount, ~0.1 eq)
- Ethanol (solvent)
- Procedure:
 - Dissolve the aldehyde and the active methylene compound in ethanol in a round-bottom flask.
 - Add a catalytic amount of piperidine to the solution.
 - Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.
 - Upon completion, cool the reaction mixture to room temperature.
 - The product often precipitates from the solution and can be collected by filtration.
 - Wash the solid with cold ethanol to remove residual catalyst and starting materials.
 - If necessary, the product can be further purified by recrystallization.

Role as a Precursor in Heterocyclic Synthesis

The true synthetic power of this molecule is realized in its use as a precursor for complex, fused heterocyclic systems. By engaging both the aldehyde and hydroxyl functionalities, chemists can construct novel ring systems with potential biological activities.

- Synthesis of Chromeno[4,3-b]quinolines: An unexpected reaction with aryl isocyanides converts 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (a derivative of the title compound) into chromeno[4,3-b]quinolin-6-ones.[\[15\]](#)
- Synthesis of Chromenopyridines: Condensation reactions with compounds like chroman-2,4-dione can yield complex pentacyclic chromenopyridine structures.[\[16\]](#)

- Multicomponent Reactions (MCRs): The compound is an ideal substrate for MCRs. For instance, a one-pot reaction with an aromatic aldehyde and malononitrile can lead to the formation of various 2-amino-4H-chromene derivatives, which are themselves biologically interesting scaffolds.[17][18]



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Caption: Synthetic utility workflow of the title compound.

Applications in Drug Discovery

The coumarin scaffold is a mainstay in medicinal chemistry, and derivatives of **4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde** are no exception. The ability to easily generate diverse libraries of related compounds makes it an attractive starting point for drug discovery campaigns.

- **Anticancer Activity:** The core structure has been incorporated into novel compounds evaluated for their antitumor properties.[3] For example, some chromene sulfonamide hybrids have been designed as aromatase inhibitors and apoptosis enhancers for cancer therapy.[17]
- **Anti-inflammatory and Antioxidant Properties:** The phenolic hydroxyl group suggests potential for radical scavenging and antioxidant activity.[1] Furthermore, related chromone structures are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation.[19]
- **Enzyme Inhibition:** The scaffold is used to design inhibitors for various enzymes. For instance, chromene derivatives have been synthesized and tested as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[17]

Conclusion

4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a compound of significant strategic importance in modern organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its adjacent hydroxyl and aldehyde groups, provides a robust platform for molecular innovation. Its proven utility as a precursor for diverse and complex heterocyclic scaffolds solidifies its role as a key building block for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of its chemical properties, tautomeric nature, and reaction mechanisms is essential for any scientist aiming to exploit its full synthetic potential.

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